molecular formula C11H11BrFNO B8134786 4-Bromo-N-cyclopropyl-2-fluoro-5-methylbenzamide

4-Bromo-N-cyclopropyl-2-fluoro-5-methylbenzamide

Cat. No.: B8134786
M. Wt: 272.11 g/mol
InChI Key: DKAMRIZEUKRETN-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclopropyl-2-fluoro-5-methylbenzamide is an organic compound with the molecular formula C11H11BrFNO It is a derivative of benzamide, characterized by the presence of bromine, fluorine, and cyclopropyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-cyclopropyl-2-fluoro-5-methylbenzamide typically involves multiple steps:

    Fluorination: The fluorine atom is introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF).

    Cyclopropylation: The cyclopropyl group is added through a cyclopropanation reaction, often using diazomethane (CH2N2) in the presence of a catalyst like copper(I) chloride (CuCl).

    Amidation: The final step involves the formation of the amide bond by reacting the substituted benzoyl chloride with cyclopropylamine in the presence of a base such as triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification: Techniques such as recrystallization, distillation, and chromatography are employed to obtain high-purity products.

    Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to verify the compound’s purity and structure.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-cyclopropyl-2-fluoro-5-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: Both nucleophilic and electrophilic substitutions can occur due to the presence of bromine and fluorine atoms.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form corresponding amines or alcohols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound to form carboxylic acids or ketones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products

    Substitution: Formation of various substituted benzamides.

    Reduction: Formation of cyclopropylamines or alcohols.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

4-Bromo-N-cyclopropyl-2-fluoro-5-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents, particularly in the development of anti-inflammatory and anticancer drugs.

    Material Science: The compound is explored for its potential use in organic electronics and as a precursor for advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-Bromo-N-cyclopropyl-2-fluoro-5-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluoro-N-methylbenzamide
  • 2-Bromo-5-fluoro-N-methylbenzamide
  • 5-Bromo-2-fluoro-N-methylbenzamide

Comparison

4-Bromo-N-cyclopropyl-2-fluoro-5-methylbenzamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds that lack the cyclopropyl group.

Properties

IUPAC Name

4-bromo-N-cyclopropyl-2-fluoro-5-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO/c1-6-4-8(10(13)5-9(6)12)11(15)14-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAMRIZEUKRETN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)F)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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